![molecular formula C21H17N3OS3 B4230134 N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4230134.png)
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been found to exhibit interesting biological properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells and bacteria by interfering with their DNA replication process.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Advantages and Limitations for Lab Experiments
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be purified using various chromatographic techniques. Additionally, this compound exhibits potent biological properties, making it useful for studying various biological processes.
However, there are also some limitations to using N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide in lab experiments. This compound is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, this compound can be toxic to cells at high concentrations, making it important to use caution when handling this compound.
Future Directions
There are several future directions for research involving N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide. One potential direction is to study the potential use of this compound in the development of new cancer treatments. Additionally, this compound could be studied for its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Further research could also focus on identifying the precise mechanism of action of this compound and exploring its potential use in other scientific fields.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been found to exhibit antimicrobial properties and has been studied for its potential use in the development of new antibiotics.
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS3/c25-19(14-27-21-23-18(13-26-21)16-9-5-2-6-10-16)24-20-22-12-17(28-20)11-15-7-3-1-4-8-15/h1-10,12-13H,11,14H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUASUKCOQURSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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